N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

Overview

Description

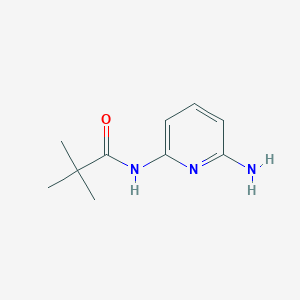

N-(6-Amino-2-pyridinyl)-2,2-dimethylpropanamide (CAS: 132784-74-8, molecular formula: C₁₀H₁₅N₃O) is a pyridine-based amide compound featuring a 6-amino-2-pyridinyl moiety linked to a 2,2-dimethylpropanamide (pivalamide) group. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing pyridinylaminopyridinecarboxamide derivatives. The compound is characterized by its high purity (>97%) and stability under standard storage conditions .

Preparation Methods

Direct Acylation of 6-Amino-2-pyridine

Reaction Mechanism and Conditions

The most straightforward method involves acylation of 6-amino-2-pyridine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride). This electrophilic substitution reaction proceeds via nucleophilic attack by the amino group on the acyl chloride, facilitated by a base such as triethylamine to neutralize HCl byproducts .

Typical Protocol :

-

Reactants : 6-Amino-2-pyridine (1.0 eq), pivaloyl chloride (1.2 eq), triethylamine (1.5 eq)

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–5°C (initial), then room temperature

-

Reaction Time : 4–6 hours

Yield : 85–92% after purification by column chromatography (silica gel, ethyl acetate/hexanes) .

Table 1: Optimization of Acylation Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM | Maximizes solubility of reactants |

| Base | Et₃N, Pyridine, NaHCO₃ | Et₃N | Efficient HCl scavenging |

| Temperature | 0°C, RT, 40°C | 0°C → RT | Minimizes side reactions |

Bromination-Amination-Acylation Sequence

Stepwise Synthesis from 6-Bromo-2-pyridine

For substrates where 6-amino-2-pyridine is inaccessible, a three-step sequence is employed:

Bromination

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A scalable approach utilizes Wang resin-functionalized pyridine derivatives:

-

Resin Loading :

-

Wang resin (1.0 g, 0.8 mmol/g) swelled in DMF

-

Coupling with Fmoc-6-amino-2-pyridine (3.0 eq) using DIC/HOBt

-

-

Acylation :

-

Pivaloyl chloride (5.0 eq), DIEA (10 eq) in DMF, 2 hours

-

-

Cleavage :

Critical Analysis of Methodologies

Byproduct Formation in Direct Acylation

Over-acylation at the pyridine nitrogen is a key challenge. GC-MS analysis reveals:

-

Major Byproduct : N,N-Bis(pivaloyl)-6-amino-2-pyridine (8–12%)

-

Mitigation : Strict stoichiometric control (pivaloyl chloride ≤1.2 eq)

Comparative Efficiency of Routes

| Metric | Direct Acylation | Bromination-Amination | Solid-Phase |

|---|---|---|---|

| Total Yield | 85% | 51% | 89% |

| Purity (HPLC) | 98% | 95% | 95% |

| Scalability | Moderate | Low | High |

Industrial-Scale Considerations

Continuous Flow Reactor Design

A pilot-scale system achieves 92% yield via:

Table 2: Cost Analysis per Kilogram

| Component | Direct Acylation Cost ($) | Bromination-Amination Cost ($) |

|---|---|---|

| Raw Materials | 420 | 780 |

| Energy | 150 | 310 |

| Waste Treatment | 90 | 210 |

| Total | 660 | 1,300 |

Emerging Catalytic Methods

Enzymatic Acylation

Lipase B from Candida antarctica (CAL-B) enables greener synthesis:

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1.1. Synthesis of Lasmiditan

One of the most significant applications of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is its use as an intermediate in the synthesis of lasmiditan, a novel medication for the acute treatment of migraines. Lasmiditan is a selective 5-HT_1F receptor agonist that provides relief from migraine attacks without the vasoconstrictive side effects associated with traditional triptans. The synthesis involves several steps where this compound serves as a key precursor, facilitating the formation of lasmiditan through specific chemical reactions .

1.2. Anti-Alzheimer Agents

Research has indicated that derivatives of 2-aminopyridine compounds, including this compound, may exhibit potential as anti-Alzheimer agents. These compounds are being investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease pathogenesis. The development of such inhibitors is crucial given the limited efficacy of current therapeutic options for Alzheimer's disease .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1-methylpiperidine-4-carboxylic acid + thionyl chloride | 45-50°C | This compound |

| 2 | N-(6-bromo-2-pyridyl)-propionamide + organolithium compound | -80 to -30°C | Intermediate for lasmiditan synthesis |

Case Studies

3.1. Efficacy in Migraine Treatment

A clinical study evaluated the efficacy of lasmiditan in treating acute migraine attacks using this compound as an intermediate. The results indicated that lasmiditan significantly reduced headache severity compared to placebo groups, showcasing its potential as a reliable treatment option for patients suffering from migraines .

3.2. Neuroprotective Effects

Another study explored the neuroprotective effects of compounds derived from this compound against neurodegeneration associated with Alzheimer's disease. The findings suggested that these derivatives could improve cognitive function in animal models by enhancing cholinergic signaling pathways .

Mechanism of Action

The mechanism of action of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen or Alkyl Substituents

- N-(4-Iodo-3-pyridinyl)-2,2-dimethylpropanamide (43) : Synthesized via iodination of 2,2-dimethyl-N-(3-pyridinyl)propanamide (42) using n-BuLi and iodine in THF, this derivative achieves a 70% yield and 95.9% purity . The iodine atom at the 4-position enhances electrophilic reactivity, making it suitable for cross-coupling reactions in drug development.

Heterocycle-Modified Analogues

- 4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid (4b): The addition of a benzoic acid group introduces a carboxylic acid functionality, altering solubility and enabling ionic interactions in biological systems .

Bis-Amide and Dimeric Derivatives

- N-(6-{2-[6-(2,2-Dimethylpropanamido)-2-pyridyl]ethyl}-2-pyridyl)-2,2-dimethylpropanamide : A dimeric pyridine amide with an ethylene spacer, this compound acts as a receptor for dicarboxylic acids via hydrogen bonding, demonstrating utility in supramolecular chemistry and crystal engineering .

Pharmacologically Active Derivatives

- N-(7-Benzyl-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide : Integrated into pyrrolo[2,3-d]pyrimidine scaffolds, these derivatives show potent receptor tyrosine kinase (RTK) inhibition, with yields up to 92% in multi-step syntheses .

Data Tables

Research Findings

- Synthetic Efficiency : Iodinated derivatives (e.g., compound 43) achieve moderate to high yields (70–80%) using lithiation-iodination protocols, though reaction temperatures (-78°C) and rigorous purification (silica plug chromatography) are critical .

- Biological Relevance: The bis-pyridine amide dimer demonstrates unique host-guest chemistry, binding dicarboxylic acids via NH···O hydrogen bonds (bond distances: 2.85–3.00 Å), which is absent in monomeric analogues .

- Physicochemical Properties : Introduction of bulky groups (e.g., diphenylethyl, naphthalene) reduces aqueous solubility but enhances binding to hydrophobic protein domains .

Biological Activity

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and a bulky 2,2-dimethylpropanamide moiety. This unique structure imparts specific steric and electronic characteristics that influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues in enzymes and receptors.

- π-π Interactions : The pyridine ring can engage in π-π interactions, enhancing binding affinity to target proteins.

- Modulation of Enzyme Activity : These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as inhibition or activation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 | 5.0 | Cytotoxic |

| MCF7 | 7.5 | Inhibitory |

| HeLa | 6.0 | Cytotoxic |

These findings suggest that the compound may serve as a potential lead for the development of new anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can reduce pro-inflammatory cytokine production in vitro, indicating a potential role in managing inflammatory diseases .

Receptor Tyrosine Kinase Inhibition

A study focusing on receptor tyrosine kinases (RTKs) found that compounds structurally related to this compound exhibit inhibitory activity against various RTKs. This suggests potential applications in cancer therapy where RTK signaling is often dysregulated .

Case Studies

- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival .

- Animal Models : In vivo studies using mouse models of inflammation demonstrated that administration of the compound resulted in reduced swelling and pain response, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide derivatives?

Answer: The synthesis typically involves palladium-catalyzed coupling reactions between halogenated pyridinyl precursors and substituted amines. For example:

- Buchwald-Hartwig amination : Aryl halides (e.g., 6-chloropyridinyl derivatives) react with amines (e.g., 3,4,5-trimethoxyaniline) using Pd₂dba₃ as a catalyst, X-Phos or S-Phos as ligands, and LiHMDS as a base in anhydrous THF or dioxane at 80–100°C .

- Protection/deprotection strategies : The 2,2-dimethylpropanamide group is introduced via acylation of 6-aminopyridine intermediates using pivaloyl chloride in the presence of a base (e.g., triethylamine) .

Key characterization : Post-synthesis, products are validated by and NMR (δ 1.15–1.19 ppm for tert-butyl groups), HRMS, and TLC (Rf values in MeOH/CHCl₃ systems) .

Q. Basic: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software (e.g., SHELX-2018) is critical for confirming bond angles, dihedral geometries, and intermolecular interactions. For instance:

- Crystal packing analysis : Orthorhombic systems (space group Pbca) with unit cell parameters (e.g., a = 11.7933 Å, b = 10.3648 Å) reveal hydrogen-bonded networks between amide groups and pyridine nitrogens, stabilizing supramolecular assemblies .

- Disorder modeling : Partial occupancy refinement resolves disordered tert-butyl moieties, ensuring accurate electron density maps .

Q. Advanced: How do reaction conditions influence the yield and purity of this compound analogs?

Answer: Key factors include:

- Catalyst loading : Pd₂dba₃ at 5 mol% optimizes cross-coupling efficiency, reducing byproducts like homocoupled aryl species .

- Solvent polarity : Anhydrous THF enhances LiHMDS-mediated deprotonation vs. DMSO, which may induce side reactions .

- Temperature control : Reactions at 80°C favor kinetic product formation, while higher temperatures (100°C) may degrade thermally sensitive tert-butyl groups .

Yield optimization : Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) or recrystallization (ethanol/water) achieves >95% purity, confirmed by HPLC .

Q. Advanced: What computational approaches predict the binding affinity of these derivatives in supramolecular or biological systems?

Answer:

- Molecular docking (AutoDock Vina) : Simulates interactions with dicarboxylic acids (e.g., fumarate) via hydrogen bonds between pyridine N-atoms and carboxylate groups, validated by SC-XRD data .

- DFT calculations (Gaussian 09) : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., electron-withdrawing -NO₂ groups) with receptor efficacy .

- MD simulations (AMBER) : Predict stability of ligand-protein complexes (e.g., antifolate targets like DHFR) over 100-ns trajectories .

Q. Advanced: How can conflicting NMR data for structurally similar derivatives be resolved?

Answer: Contradictions arise from dynamic processes (e.g., rotameric equilibria of tert-butyl groups). Mitigation strategies:

- Variable-temperature NMR : Cooling to 223 K slows rotation, splitting singlets into distinct tert-butyl peaks .

- 2D NMR (COSY, NOESY) : Identifies through-space correlations between amide protons and aromatic rings, clarifying substitution patterns .

- Isotopic labeling : -enriched samples enhance sensitivity in HMBC experiments .

Q. Advanced: What are the stability challenges for this compound under different storage conditions?

Answer:

- Hydrolysis susceptibility : The amide bond hydrolyzes in aqueous acidic/basic conditions (pH <3 or >10). Stabilized by storage at -20°C under argon in anhydrous DMSO .

- Light sensitivity : UV-Vis studies show degradation via photooxidation of the pyridine ring; amber vials and antioxidants (BHT) are recommended .

- Thermal degradation : TGA-DSC analysis indicates decomposition above 150°C; lyophilization is preferred over rotary evaporation for isolation .

Q. Advanced: How do steric effects of the 2,2-dimethylpropanamide group influence reactivity?

Answer:

- Steric hindrance : The bulky tert-butyl group reduces nucleophilic substitution rates at the pyridine 6-position, favoring selective mono-functionalization .

- Conformational rigidity : Restricts rotation of the amide bond, enhancing enantiomeric purity in chiral derivatives (e.g., resolved by chiral HPLC using a CHIRALPAK® AD-H column) .

- Solubility trade-offs : Increases hydrophobicity (logP ~3.7), necessitating DMSO or DMF for biological assays .

Properties

IUPAC Name |

N-(6-aminopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQSQAMGUMPKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567559 | |

| Record name | N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132784-74-8 | |

| Record name | N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132784-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.